SulfoxFluor

Description

BenchChem offers high-quality SulfoxFluor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SulfoxFluor including the price, delivery time, and more detailed information at info@benchchem.com.

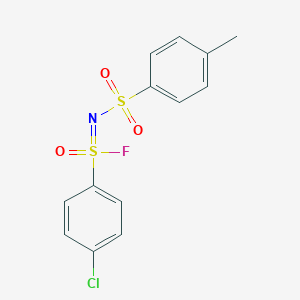

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSTYVIGFNZFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SulfoxFluor Deoxyfluorination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a direct and powerful strategy for achieving this transformation. Among the array of available deoxyfluorination reagents, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), commonly known as SulfoxFluor, has emerged as a highly effective, bench-stable, and selective reagent.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of SulfoxFluor deoxyfluorination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Mechanism of Deoxyfluorination with SulfoxFluor

The deoxyfluorination of alcohols using SulfoxFluor proceeds through a well-elucidated, multi-step mechanism that ensures high efficiency and selectivity.[1] The reaction is typically carried out in the presence of a hindered organic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which plays a crucial role in the initial activation of the alcohol.[1]

The proposed reaction pathway can be summarized in the following key steps:

-

Deprotonation of the Alcohol: The reaction is initiated by the deprotonation of the substrate alcohol by DBU. This generates a more nucleophilic alkoxide anion.[1] In the absence of DBU, the reaction between the alcohol and SulfoxFluor is reported to be extremely sluggish.[1]

-

Formation of a Pentacoordinated Intermediate: The resulting alkoxide anion undergoes a rapid nucleophilic addition to the electrophilic sulfur center of SulfoxFluor. This addition leads to the formation of a transient, pentacoordinated sulfur intermediate.[1]

-

Formation of the Sulfonimidate Ester Intermediate: The pentacoordinated intermediate is unstable and quickly releases the fluoride ion to form a key intermediate: a sulfonimidate ester.[1] This step is facilitated by the protonated DBU, which stabilizes the leaving fluoride ion.[1] The formation of this sulfonimidate ester has been observed and confirmed by in situ 19F NMR spectroscopy.[1]

-

Nucleophilic Displacement by Fluoride: In the final and rate-determining step, the fluoride ion, now complexed with the protonated DBU (DBU-HF), acts as a nucleophile. It attacks the carbon atom bearing the sulfonimidate group in an S(_N)2-type reaction.[4] This nucleophilic displacement results in the formation of the desired alkyl fluoride with inversion of stereochemistry at the carbon center. The sulfonimidate moiety serves as an excellent leaving group due to the electron-withdrawing nature of the N-substituent.[1]

The overall transformation is characterized by its rapid reaction times, often completing within minutes at room temperature, and high selectivity for fluorination over competing elimination reactions.[1][5]

Mechanistic Pathway Diagram

Caption: Proposed mechanism of SulfoxFluor deoxyfluorination.

Quantitative Data Summary

The efficiency of SulfoxFluor has been demonstrated across a wide range of alcohol substrates, including primary, secondary, and even some tertiary alcohols.[1][5] The following tables summarize the performance of SulfoxFluor in the deoxyfluorination of various alcohols and provide a comparison with other common deoxyfluorinating reagents.

Table 1: Deoxyfluorination of Various Alcohols with SulfoxFluor [1]

| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Time (min) | F/E Ratio |

| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 74 | 30 | >20:1 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 1-Fluoro-1-(4-methoxyphenyl)ethane | 78 | 30 | >20:1 |

| 3 | 1-(4-Nitrophenyl)ethanol | 1-Fluoro-1-(4-nitrophenyl)ethane | 65 | 30 | >20:1 |

| 4 | Cyclohexanol | Fluorocyclohexane | 70 | 30 | >20:1 |

| 5 | 2-Adamantanol | 2-Fluoroadamantane | 85 | 30 | >20:1 |

| 6 | Benzyl alcohol | Benzyl fluoride | 88 | 10 | - |

| 7 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 92 | 10 | - |

| 8 | 1-Octanol | 1-Fluorooctane | 85 | 10 | - |

| 9 | Epi-androsterone | Fluoro-androsterone | 58 | 30 | 1.6:1 |

Reaction conditions: Alcohol (0.2 mmol), SulfoxFluor (1.2 equiv), DBU (1.6 equiv) in toluene (B28343) at room temperature. F/E ratio refers to the ratio of fluorination to elimination products.

Table 2: Comparison of SulfoxFluor with Other Deoxyfluorination Reagents [1][2]

| Entry | Substrate | Reagent | Yield (%) | Time |

| 1 | 1-Phenylethanol | SulfoxFluor | 74 | 30 min |

| 2 | 1-Phenylethanol | PyFluor | Trace | 30 min |

| 3 | 1-Phenylethanol | PBSF | 62 | 30 min |

| 4 | 2,2,2-Trifluoroethanol | SulfoxFluor | 93 (azidation) | 12 h |

| 5 | 2,2,2-Trifluoroethanol | PyFluor | - (sulfonyl ester) | 12 h |

| 6 | 2,2,2-Trifluoroethanol | PBSF | 82 (azidation) | 12 h |

Data for entries 1-3 are for deoxyfluorination. Data for entries 4-6 are for a comparative deoxyazidation reaction, highlighting the superior activating ability of SulfoxFluor.

Experimental Protocols

The following is a general experimental protocol for the deoxyfluorination of an alcohol using SulfoxFluor.

General Procedure for Deoxyfluorination of Alcohols with SulfoxFluor [1]

Materials:

-

Alcohol substrate

-

SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous toluene

-

Polytetrafluoroethylene (PTFE) reaction tube or similar inert vessel

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a dry PTFE reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv, typically 0.2 mmol).

-

Add SulfoxFluor (1.2 equiv).

-

Add anhydrous toluene (to achieve a desired concentration, e.g., 0.1 M).

-

Add DBU (1.6 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically short, ranging from 10 minutes for primary alcohols to 30 minutes for secondary alcohols.

-

Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by silica (B1680970) gel column chromatography to afford the pure alkyl fluoride.

Note: For some primary alcohols, the addition of 1.0 equivalent of tetrabutylammonium (B224687) fluoride tetrabutylammonium salt (TBAF(tBuOH)4) can improve the yield by suppressing a side reaction involving the alkylation of DBU.[1]

Experimental Workflow Diagram

Caption: General experimental workflow for SulfoxFluor deoxyfluorination.

Conclusion

SulfoxFluor has established itself as a premier reagent for the deoxyfluorination of alcohols, offering a combination of high reactivity, broad substrate scope, and excellent selectivity. Its mechanism, proceeding through a well-defined sulfonimidate ester intermediate, allows for a rapid and efficient conversion of alcohols to their corresponding fluorides under mild conditions. The operational simplicity and the use of a stable, crystalline reagent make this methodology highly attractive for applications in medicinal chemistry and the synthesis of complex fluorinated molecules. The quantitative data and detailed protocols provided in this guide underscore the reliability and versatility of SulfoxFluor as a key tool in the modern synthetic chemist's arsenal (B13267) for the strategic introduction of fluorine.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. | Semantic Scholar [semanticscholar.org]

- 4. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

SulfoxFluor: A Technical Guide to a Modern Deoxyfluorination and Deoxyazidation Reagent

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The development of novel fluorinating reagents with enhanced reactivity, selectivity, and safety profiles is therefore a critical area of research. This technical guide provides an in-depth overview of the discovery, development, and application of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), commonly known as SulfoxFluor, a bench-stable and highly efficient reagent for deoxyfluorination and beyond.

Discovery and Development

SulfoxFluor was developed as a novel deoxyfluorination reagent possessing a unique combination of desirable characteristics, including being a crystalline solid that is easy to handle, shelf-stable, and highly selective.[1] Its development was driven by the need for a more practical and efficient alternative to existing reagents.[1][2] Compared to other reagents like PyFluor and perfluorobutanesulfonyl fluoride (PBSF), SulfoxFluor demonstrates superior fluorination rates and better fluorine economy.[1][2][3]

A significant advancement in the practical application of SulfoxFluor was the development of a modified and scalable synthesis protocol.[4][5] This process starts from the readily available 4-chlorobenzenesulfonyl chloride and utilizes chloramine-T trihydrate, a notable improvement that streamlines the procedure and mitigates the explosion risk associated with anhydrous chloramine-T.[4][5] This scalable synthesis has made SulfoxFluor more accessible for large-scale applications in industrial and academic settings.[4]

Physicochemical Properties and Handling

SulfoxFluor is a white to off-white solid with a molecular weight of 347.82 g/mol and the chemical formula C13H11ClFNO3S.[6][7] It is insoluble in water but soluble in common organic solvents.[7] The reagent should be stored in a cool, dry, and well-ventilated area, away from fire and incompatible substances such as acids and bases.[7]

Table 1: Physicochemical Properties of SulfoxFluor [6][7]

| Property | Value |

| CAS Number | 2143892-50-4 |

| Molecular Formula | C13H11ClFNO3S |

| Molecular Weight | 347.82 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110–112 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Mechanism of Action

The utility of SulfoxFluor lies in its ability to activate alcohols for subsequent nucleophilic attack. The proposed mechanism for deoxyfluorination involves the initial deprotonation of the alcohol by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide.[2] This alkoxide then attacks the electrophilic sulfur atom of SulfoxFluor, displacing the fluoride ion to form a key sulfonimidate ester intermediate.[2] The fluoride ion, activated by the protonated DBU, then acts as a nucleophile, attacking the carbon atom and displacing the sulfonimidate group to yield the desired alkyl fluoride.[2] The high electrophilicity of the sulfonimidate ester intermediate is credited with the rapid rate of the nucleophilic fluorination step.[8]

This mechanistic understanding has paved the way for expanding the applications of SulfoxFluor. By replacing the fluoride nucleophile with a stronger nucleophile like azide (B81097), the reaction can be directed towards deoxyazidation, providing a powerful tool for the synthesis of alkyl azides from alcohols.[9][10][11]

Experimental Protocols

General Procedure for Deoxyfluorination of Alcohols

A general procedure for the deoxyfluorination of alcohols using SulfoxFluor involves the following steps:[12]

-

To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene), add SulfoxFluor (1.2 equiv) and DBU (1.2 equiv).[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Primary alcohols typically react within 10 minutes.[2]

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

General Procedure for Deoxyazidation of Alcohols

The protocol for deoxyazidation is similar, with the addition of sodium azide as the nucleophile:[9]

-

To a solution of the alcohol (1.0 equiv) and sodium azide (NaN3, 2.0 equiv) in a suitable solvent, add SulfoxFluor (2.8 equiv) and DBU (4.0 equiv).[9][13]

-

Stir the reaction at room temperature for approximately 12 hours.[9]

-

Work-up and purification follow a similar procedure to the deoxyfluorination reaction to yield the corresponding alkyl azide.

Data Presentation

Table 2: Comparison of Deoxyfluorination Reagents [1][2][3][14]

| Reagent | Key Advantages | Key Disadvantages |

| SulfoxFluor | High reactivity, broad substrate scope, high fluorination/elimination selectivity, bench-stable solid, scalable synthesis. | Relatively new reagent, cost may be a factor for some applications. |

| PyFluor | Safe and low-cost. | Relatively low reactivity, undesirable physical properties (low-melting solid). |

| PBSF | Effective for some substrates. | Poor fluorine economy. |

| DAST | Widely used. | Thermally unstable, can lead to undesired side reactions (elimination, rearrangement). |

Table 3: Selected Examples of SulfoxFluor-Mediated Transformations [2][9]

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| Primary Alcohol | Alkyl Fluoride | SulfoxFluor (1.2 equiv), DBU (1.2 equiv), Toluene, rt, 10 min | High |

| Secondary Alcohol | Alkyl Fluoride | SulfoxFluor, DBU, Toluene, rt | High, with high fluorination/elimination selectivity (>20:1) |

| Primary Alcohol | Alkyl Azide | SulfoxFluor (2.8 equiv), NaN3 (2.0 equiv), DBU (4.0 equiv), rt, 12 h | 84 |

| Secondary Alcohol | Alkyl Azide | SulfoxFluor (2.8 equiv), NaN3 (2.0 equiv), DBU (4.0 equiv), rt, 12 h | 84 |

Visualizations

Synthesis of SulfoxFluor

The following diagram illustrates the scalable synthesis of SulfoxFluor from 4-chlorobenzenesulfonyl chloride.

Caption: Scalable synthesis workflow for SulfoxFluor.

Deoxyfluorination Mechanism

The proposed catalytic cycle for the deoxyfluorination of alcohols using SulfoxFluor and DBU is depicted below.

Caption: Mechanism of SulfoxFluor-mediated deoxyfluorination.

Deoxyazidation versus Deoxyfluorination

This diagram illustrates the competitive reaction pathways leading to either deoxyazidation or deoxyfluorination, dependent on the nucleophile present.

Caption: Nucleophilic competition in SulfoxFluor reactions.

Conclusion

SulfoxFluor has emerged as a powerful and practical reagent for the deoxyfluorination of alcohols, offering significant advantages in terms of reactivity, selectivity, and ease of handling.[1][2][3] Its utility has been further expanded to include deoxyazidation, demonstrating the versatility of the sulfonimidate intermediate.[9][10][11] The development of a scalable synthesis has made this reagent readily accessible for a wide range of applications in medicinal chemistry and drug development.[4][5] As research in this area continues, it is anticipated that the scope of SulfoxFluor and related reagents will continue to grow, providing chemists with even more powerful tools for the synthesis of complex fluorinated and azidated molecules.

References

- 1. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. | Semantic Scholar [semanticscholar.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. SulfoxFluor - Enamine [enamine.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. <i>N</i> ‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) (2023) [scispace.com]

- 8. brynmawr.edu [brynmawr.edu]

- 9. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]

- 14. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride

An In-depth Technical Guide to the Synthesis and Characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (B91410) (SulfoxFluor)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, commonly known as SulfoxFluor, has emerged as a significant reagent in modern organic synthesis.[1][2] This crystalline solid is a novel deoxyfluorination agent valued for its high efficiency and selectivity in converting a wide range of alcohols to their corresponding alkyl fluorides.[3][4] Its utility is underscored by its stability, ease of handling, and the ability to be synthesized from readily available and inexpensive starting materials.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of new fluorination reagents. N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) has been identified as a superior deoxyfluorination reagent, demonstrating advantages in reaction rate and fluorine economy when compared to other reagents like 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF).[3][4] Its crystalline nature and stability make it a safe and practical choice for a variety of synthetic applications, including the preparation of complex molecules and potential radiotracers for PET imaging.[3][5]

Synthesis

A modified and scalable synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride has been developed, allowing for its preparation on a hectogram scale with an overall yield of 63%.[1][2] The synthesis commences from commercially available 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride.[1][2] A key intermediate in this process is 4-Chloro-N-tosylbenzenesulfonimidoyl chloride.[1] The use of chloramine-T trihydrate is a notable improvement over previous methods that utilized the anhydrous form, as it simplifies the procedure and mitigates the risk of explosion.[1][2]

Synthetic Workflow

Experimental Protocols

The following protocols are based on a modified and scalable synthesis method.

Preparation of 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5)

This intermediate is prepared in a continuous operation without the isolation and purification of intermediates through a four-step sequence:

-

Reduction of 4-chlorobenzenesulfonyl chloride (1): This initial step converts the sulfonyl chloride to the corresponding sulfinate salt.

-

Acidification of sulfinate salt (3): The sulfinate salt is then acidified to produce the sulfinic acid.

-

Chlorination of sulfinic acid (6): The sulfinic acid is subsequently chlorinated to yield the sulfinyl chloride.

-

S-imidation of sulfinyl chloride (4): The final step in the formation of the intermediate is the imidation of the sulfinyl chloride.[1]

Preparation of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) (1)

Under a nitrogen atmosphere, a 2 L round-bottomed flask equipped with a mechanical stirrer is charged with 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5) (177.6 g, 0.49 mol), anhydrous potassium fluoride (56.4 g, 0.97 mol), 18-crown-6 (B118740) (2.58 g, 0.0098 mol), and acetonitrile (B52724) (1.2 L).[6] The reaction mixture is stirred in an oil bath at 45 °C for 3 hours.[6] The progress of the reaction is monitored by ¹H NMR spectroscopy.[6] Upon completion, the mixture is concentrated by vacuum distillation at 35 °C to a volume of 250–300 mL.[6] Water (1.0 L) is added, and the mixture is stirred at room temperature for 30 minutes before being filtered under reduced pressure.[6] The resulting white solid is washed three times with a 1:5 (v/v) mixture of acetonitrile and water (200 mL), followed by a single wash with water (200 mL).[6] The purified product is dried at 45 °C under reduced pressure for 20 hours to yield SulfoxFluor as a white solid (164.0 g, 97.5% yield).[6]

Characterization Data

The synthesized N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is a white solid with a melting point of 110–112 °C.[5] The purity of the reagent is typically greater than 95% as determined by NMR analysis.[5][7]

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Chemical shifts are determined relative to an internal tetramethylsilane (B1202638) (TMS) standard at δ 0.0 ppm. |

| ¹³C NMR | Chemical shifts are determined relative to the solvent resonance of CDCl₃ at δ 77.16 ppm.[8] |

| ¹⁹F NMR | Chemical shifts are determined relative to an external CFCl₃ standard at δ 0.0 ppm.[8] |

| IR | The infrared spectrum would be expected to show characteristic absorption bands for S=O, S=N, and S-F bonds. |

| MS | The molecular weight of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is 346.99 g/mol .[5] Mass spectrometry would confirm this molecular weight and provide information on the isotopic pattern due to the presence of chlorine and sulfur. |

Logical Relationship of Procedures

Applications in Drug Development

The primary application of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is in the deoxyfluorination of alcohols.[2][9] This reaction is of significant interest to the pharmaceutical industry as the introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. The ability of SulfoxFluor to tolerate a wide range of functional groups and effectively fluorinate sterically hindered alcohols makes it a valuable tool in the synthesis of complex, biologically active molecules.[3][4]

Safety and Handling

N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as acids and bases.[5] The improved synthetic method using chloramine-T trihydrate has significantly enhanced the safety of its large-scale production by avoiding the use of potentially explosive anhydrous chloramine-T.[1][2]

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. <i>N</i> ‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) (2023) [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]

SulfoxFluor: A Technical Guide to a Modern Deoxyfluorination and Deoxyazidation Reagent

For Researchers, Scientists, and Drug Development Professionals

SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has rapidly emerged as a prominent reagent in medicinal and synthetic chemistry. Its unique combination of high reactivity, broad functional group tolerance, and operational simplicity makes it a superior choice for the conversion of alcohols to valuable alkyl fluorides and alkyl azides. This guide provides an in-depth overview of its properties, synthesis, and reaction protocols, designed for professionals in drug discovery and chemical development.

Core Physical and Chemical Properties

SulfoxFluor is a shelf-stable, crystalline white solid, making it significantly easier and safer to handle compared to many traditional deoxyfluorination reagents.[1][2][3] Its stability and well-defined physical properties contribute to its reliability and reproducibility in various chemical transformations.

Table 1: Physical Properties of SulfoxFluor

| Property | Value | Reference(s) |

| Chemical Name | N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) | [4][5] |

| Synonyms | 4-chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride | [5] |

| CAS Number | 2143892-50-4 | [6] |

| Molecular Formula | C₁₃H₁₁ClFNO₃S₂ | [2][6] |

| Molecular Weight | 346.99 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 110–112 °C | [2][7] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [2][7] |

Table 2: Chemical and Spectroscopic Data for SulfoxFluor

| Property | Data | Reference(s) |

| Purity Analysis | >95% (NMR) | [2][7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.88-7.86 (m, 2H), 7.76-7.74 (m, 2H), 7.34-7.31 (d, J = 8.2 Hz, 2H), 2.44 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.7, 136.6, 129.8, 127.0, 126.8 (q, J = 274.7 Hz) | [8] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -66.2 (t, J = 10.7 Hz) | [8] |

| Reactivity | Deoxyfluorination of alcohols; Deoxyazidation of alcohols | [9][10] |

| Handling & Storage | Store in a cool, dry, well-ventilated area. Avoid contact with acids and bases. | [2][7] |

Synthesis of SulfoxFluor

A key advantage of SulfoxFluor is its accessibility from inexpensive starting materials through a scalable and robust synthetic route.[3] A modified, large-scale synthesis has been developed that utilizes chloramine-T trihydrate, which is safer and more practical than its anhydrous counterpart.[11]

Caption: Scalable synthesis workflow for SulfoxFluor.

Experimental Protocol: Scalable Synthesis of SulfoxFluor

This protocol is adapted from the multi-step, one-pot synthesis without isolation of intermediates.[4]

-

Reduction: To a solution of sodium sulfite (B76179) in water, add 4-chlorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 40 °C. Stir until the reaction is complete (monitored by TLC/HPLC) to form the sodium 4-chlorobenzenesulfinate (B8685509) salt.

-

Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to precipitate 4-chlorobenzenesulfinic acid.

-

Chlorination: To the resulting suspension, slowly add thionyl chloride at 0-5 °C. Allow the mixture to warm to room temperature and stir for 1 hour to yield 4-chlorobenzenesulfinyl chloride.

-

S-Imidation: Add chloramine-T trihydrate and a suitable solvent (e.g., toluene). Heat the mixture to facilitate the imidation reaction, forming N-tosyl-4-chlorobenzenesulfonimidoyl chloride.

-

Fluoride Exchange: After cooling, add potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6) in a solvent like acetonitrile. Heat the mixture to drive the fluorine-for-chlorine exchange.

-

Purification: After the reaction is complete, cool the mixture. The product, SulfoxFluor, can be isolated by filtration and purified by crystallization (e.g., from acetonitrile/water) to yield a white, crystalline solid.

Core Applications and Reaction Mechanisms

SulfoxFluor's primary utility lies in its ability to efficiently convert alcohols into other functional groups under mild conditions, a critical transformation in drug development for modulating physicochemical properties.[5]

Deoxyfluorination of Alcohols

SulfoxFluor is highly effective for the deoxyfluorination of primary, secondary, and even some tertiary alcohols.[12] The reaction tolerates a wide array of functional groups and proceeds with high selectivity for fluorination over elimination, even with substrates prone to elimination.[3][9] The reaction typically occurs with inversion of stereochemistry, consistent with an Sₙ2 mechanism.[11]

Caption: Proposed mechanism for deoxyfluorination using SulfoxFluor.

This procedure is based on established methods for the deoxyfluorination of a generic alcohol.[9][13]

-

Preparation: To a solution of the alcohol (1.0 equiv.) in an anhydrous solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2–2.0 equiv.).

-

Reaction: Add SulfoxFluor (1.2–1.5 equiv.) in one portion at room temperature.

-

Monitoring: Stir the reaction mixture. The reaction is typically rapid, often completing within 10-30 minutes for primary alcohols.[9] Monitor progress by thin-layer chromatography (TLC) or LC-MS. For less reactive secondary alcohols, heating may be required.[9]

-

Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired alkyl fluoride.

Deoxyazidation of Alcohols

In the presence of an azide (B81097) source, SulfoxFluor serves as a powerful activator for the conversion of alcohols to alkyl azides.[14][10] This transformation provides a direct and mild route to organic azides, which are versatile intermediates in organic synthesis, particularly for "click chemistry" applications.[5] The reaction proceeds efficiently at room temperature for a broad range of alcohols.[5][14]

Caption: Reaction pathway for SulfoxFluor-enabled deoxyazidation.

This protocol is a general procedure for the conversion of alcohols to azides.[14][10]

-

Preparation: To a mixture of the alcohol (1.0 equiv.) and sodium azide (NaN₃) (2.0–5.0 equiv.) in an anhydrous solvent (e.g., toluene), add DBU (1.8–4.0 equiv.) under an inert atmosphere.

-

Reaction: Add SulfoxFluor (2.2–2.8 equiv.) to the suspension.

-

Monitoring: Stir the reaction at room temperature for the required time (typically several hours), monitoring by TLC or LC-MS.

-

Work-up: After the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the alkyl azide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. SulfoxFluor - Enamine [enamine.net]

- 6. 4-Chloro-N-((4-methylphenyl)sulfonyl)-benzenesulfonimidoyl fluoride | C13H11ClFNO3S2 | CID 139593269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Modern Deoxyfluorination Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, stands out as one of the most direct and widely utilized methods for forging the robust carbon-fluorine bond.[1][2] Over the past two decades, the field has evolved significantly from classic, often hazardous, reagents to a new generation of safer, more selective, and functionally tolerant alternatives. This guide provides a comprehensive overview of modern deoxyfluorination reagents, focusing on their classification, mechanisms of action, comparative efficacy, and detailed experimental protocols.

Classification of Modern Deoxyfluorination Reagents

Modern deoxyfluorination reagents can be broadly categorized based on their core reactive element and mechanism. Understanding these classifications is crucial for selecting the appropriate reagent for a given substrate and desired outcome.

References

SulfoxFluor: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

SulfoxFluor (4-Chloro-N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride) is a versatile and increasingly popular deoxyfluorination reagent in modern organic synthesis.[1][2] Its stability, ease of handling compared to other fluorinating agents, and high selectivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3][4] This guide provides an in-depth overview of the safety precautions, handling procedures, and key applications of SulfoxFluor to ensure its safe and effective use in the laboratory.

Core Safety and Hazard Information

While SulfoxFluor is considered more user-friendly than many traditional deoxyfluorination reagents, it is a hazardous chemical and must be handled with appropriate precautions.[1] The primary hazards associated with SulfoxFluor are skin irritation, serious eye damage, and respiratory irritation.[5] It is also harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[5]

Table 1: GHS Hazard and Precautionary Statements [5]

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H318 | Causes serious eye damage. | |

| H335 | May cause respiratory irritation. | |

| H413 | May cause long lasting harmful effects to aquatic life. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing and eye/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

Understanding the physical and chemical properties of SulfoxFluor is crucial for its safe storage and handling.

Table 2: Physical and Chemical Properties of SulfoxFluor

| Property | Value | Reference |

| CAS Number | 2143892-50-4 | [5] |

| Molecular Formula | C13H11ClFNO3S2 | [1] |

| Molecular Weight | 346.99 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 110–112 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [5] |

Handling and Storage Protocols

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the reagent.

3.1. Personal Protective Equipment (PPE)

When handling SulfoxFluor, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[5]

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5][6]

3.2. Safe Handling Practices

-

Always handle SulfoxFluor in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of dust or fumes.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Take precautionary measures against static discharge.[5]

-

Do not eat, drink, or smoke in areas where SulfoxFluor is handled.[5]

-

Wash hands thoroughly after handling.[5]

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

-

Keep away from moisture, as it can hydrolyze the reagent.[7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

Experimental Protocols: Deoxyfluorination and Deoxyazidation

SulfoxFluor is a highly effective reagent for the deoxyfluorination of a broad range of alcohols, including primary, secondary, and tertiary alcohols, with high selectivity and tolerance for various functional groups.[1][2] It is also used in deoxyazidation reactions.[4][8]

4.1. General Experimental Workflow for Deoxyfluorination

The following diagram illustrates a typical workflow for a deoxyfluorination reaction using SulfoxFluor.

Caption: General workflow for a deoxyfluorination reaction using SulfoxFluor.

4.2. Detailed Method for Deoxyfluorination of a Primary Alcohol

The following protocol is a representative example for the deoxyfluorination of a primary alcohol. Researchers should optimize conditions for their specific substrate.

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 equiv) and anhydrous toluene (B28343) (0.1 M).

-

Add SulfoxFluor (1.2 equiv) to the solution.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Spill, First Aid, and Disposal Procedures

5.1. Spill Response

-

In case of a spill, evacuate the area and ensure adequate ventilation.[5]

-

Wear appropriate PPE, including respiratory protection.[5]

-

Avoid generating dust.[9]

-

Carefully sweep up the solid material and place it in a sealed container for disposal.[9]

-

Clean the spill area thoroughly with soap and water.[9]

5.2. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

5.3. Quenching and Disposal

Unused or waste SulfoxFluor must be quenched before disposal. The following diagram illustrates a safe quenching procedure.

Caption: A general workflow for the safe quenching of SulfoxFluor.

Detailed Quenching Protocol:

-

In a fume hood, place the flask containing the SulfoxFluor to be quenched in an ice bath.

-

Establish an inert atmosphere over the mixture.

-

Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to the stirred mixture.[10]

-

After the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the cautious dropwise addition of water.[10]

-

Once the quenching is complete (no further gas evolution), the solution should be neutralized with a weak acid.

-

The resulting mixture should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

By adhering to the safety precautions and experimental guidelines outlined in this document, researchers can safely and effectively utilize SulfoxFluor in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. SulfoxFluor - Enamine [enamine.net]

- 3. SulfoxFluor|CAS 2143892-50-4|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemistry.nd.edu [chemistry.nd.edu]

In-Depth Technical Guide to CAS Number 2143892-50-4 (SulfoxFluor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2143892-50-4, commonly known as SulfoxFluor. This document details its chemical identity, physicochemical properties, primary applications in organic synthesis, and a review of its biological activities. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

SulfoxFluor is a sulfoximine (B86345) derivative with the systematic IUPAC name N-[(4-chlorophenyl)-fluoro-oxo-λ⁶-sulfanylidene]-4-methylbenzenesulfonamide.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2143892-50-4 |

| IUPAC Name | N-[(4-chlorophenyl)-fluoro-oxo-λ⁶-sulfanylidene]-4-methylbenzenesulfonamide |

| Common Name | SulfoxFluor |

| Molecular Formula | C₁₃H₁₁ClFNO₃S₂[2][3] |

| Molecular Weight | 347.82 g/mol [3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F[1] |

| InChI Key | ZKSTYVIGFNZFRW-UHFFFAOYSA-N[2] |

Physicochemical Properties

SulfoxFluor is a white crystalline solid that is stable under normal laboratory conditions.[3] It is notable for its stability in the presence of air and can be stored for extended periods without significant degradation.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 110-112 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, PEG300, and corn oil. | [3][4] |

| Stability | Stable in air; No decomposition observed between 0-330 °C (DSC analysis). | |

| Appearance | White crystalline solid | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of SulfoxFluor.

Table 3: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Supporting information for a published journal article contains this data. |

| ¹³C NMR | Supporting information for a published journal article contains this data. |

| ¹⁹F NMR | Supporting information for a published journal article contains this data. |

| IR | Specific data not available in the searched literature. |

| Mass Spectrometry | Specific data not available in the searched literature. |

Applications in Organic Synthesis

SulfoxFluor has emerged as a valuable reagent in modern organic synthesis, primarily for deoxyfluorination and deoxyazidation reactions of alcohols. Its advantages include high reactivity, operational simplicity, and cost-effectiveness in terms of fluorine utilization.

Deoxyfluorination of Alcohols

SulfoxFluor is a highly effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl fluorides.[5] The reaction typically proceeds at room temperature in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: General Procedure for Deoxyfluorination

-

To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or THF) under an inert atmosphere, add DBU (1.5 equiv) at room temperature.

-

Add SulfoxFluor (1.5 equiv) in one portion.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Workflow: Deoxyfluorination of Alcohols

Caption: A generalized workflow for the deoxyfluorination of alcohols using SulfoxFluor.

Deoxyazidation of Alcohols

SulfoxFluor also facilitates the conversion of alcohols to alkyl azides using sodium azide (B81097) (NaN₃) as the azide source. This reaction provides a direct and practical method for synthesizing alkyl azides under mild conditions.[6]

Experimental Protocol: General Procedure for Deoxyazidation

-

For primary alcohols: To a solution of the primary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added SulfoxFluor (2.2 equiv), NaN₃ (4.0 equiv), and DBU (1.8 equiv). The reaction is stirred at room temperature for the appropriate time.[6]

-

For secondary alcohols: To a solution of the secondary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added SulfoxFluor (2.8 equiv), NaN₃ (2.0 equiv), and DBU (4.0 equiv). The reaction is stirred at room temperature for the appropriate time.[6]

-

Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Signaling Pathway: Proposed Mechanism of Deoxyfluorination

Caption: Proposed mechanistic pathway for the deoxyfluorination of alcohols mediated by SulfoxFluor.

Biological Activity

While the primary application of SulfoxFluor is in chemical synthesis, its structural features, particularly the sulfonamide group, suggest potential biological activity.

Carbonic Anhydrase Inhibition

Some sources initially suggested that SulfoxFluor may act as a potent inhibitor of carbonic anhydrase (CA). However, a thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) to substantiate this claim for CAS number 2143892-50-4. The broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory activity, and many derivatives have been explored for this purpose.[7][8][9][10] Further research is required to definitively characterize the interaction of SulfoxFluor with various carbonic anhydrase isoforms.

Logical Relationship: Sulfonamides and CA Inhibition

Caption: The logical relationship between the general class of sulfonamides and the potential carbonic anhydrase inhibitory activity of SulfoxFluor.

Conclusion

SulfoxFluor (CAS 2143892-50-4) is a well-characterized and highly useful reagent for the deoxyfluorination and deoxyazidation of alcohols. Its stability, reactivity, and efficiency make it a valuable tool for synthetic chemists. While its potential as a carbonic anhydrase inhibitor is noted due to its chemical structure, this application is not yet supported by direct experimental evidence in the reviewed literature. This guide provides a solid foundation for researchers and professionals working with this compound and highlights areas where further investigation may be warranted.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. | Semantic Scholar [semanticscholar.org]

- 9. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Scalable and Modified Synthesis of SulfoxFluor for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SulfoxFluor, or N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), has rapidly emerged as a pivotal reagent in modern medicinal chemistry and drug development.[1][2] Its ability to efficiently mediate the deoxyfluorination of a wide array of alcohols under mild conditions makes it an invaluable tool for the synthesis of fluorinated organic molecules.[1][2][3] This guide provides a comprehensive overview of a modified and scalable synthesis of SulfoxFluor suitable for laboratory use, focusing on a practical, safe, and efficient protocol.[2][4]

Introduction to SulfoxFluor

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination of readily available alcohols represents a direct and attractive strategy for introducing fluorine.[1] SulfoxFluor has gained prominence as a bench-stable, easy-to-handle, and highly effective deoxyfluorination reagent.[1][3][5] The scalable synthesis detailed herein is adapted from a modified procedure that offers significant improvements in safety and practicality over previous methods, notably through the use of chloramine-T trihydrate, which mitigates the risk of explosion associated with anhydrous chloramine-T.[1][2][4]

Overall Synthetic Strategy

The scalable synthesis of SulfoxFluor commences from the readily available starting material, 4-chlorobenzenesulfonyl chloride. The overall process involves a five-step sequence that can be performed on a hectogram scale, yielding SulfoxFluor in good overall yield with straightforward purification techniques.[1][2][4]

A significant advantage of this protocol is the continuous operation for the synthesis of the key intermediate, 4-chloro-N-tosylbenzenesulfonimidoyl chloride, without the need for isolation and purification of the preceding intermediates.[1] This streamlined workflow enhances the efficiency and scalability of the overall synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the scalable synthesis of SulfoxFluor.

Materials and Reagents

All reagents and solvents should be of commercial grade and used as received unless otherwise specified.

Synthesis of 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (Intermediate 5)

This intermediate is prepared through a four-step sequence performed in a continuous operation.

Step 1-4: Continuous Synthesis of Intermediate 5

-

Reduction of 4-chlorobenzenesulfonyl chloride: This initial step transforms the starting material into a sulfinate salt.

-

Acidification: The sulfinate salt is then acidified to produce the corresponding sulfinic acid.

-

Chlorination: The sulfinic acid is subsequently chlorinated. Under a nitrogen atmosphere, the solution is cooled in an ice-NaCl bath, and thionyl chloride (SOCl₂) is added slowly over 45 minutes, maintaining the internal temperature between -1 and 2 °C. The reaction mixture is then stirred at 0-5 °C for 30 minutes, followed by stirring at room temperature for 1 hour.[1]

-

S-imidation: The resulting sulfinyl chloride is then subjected to S-imidation. To mitigate issues with trace amounts of HCl and SOCl₂, a co-distillation with toluene (B28343) or hexane (B92381) is performed.[1] This allows the subsequent reaction with chloramine-T trihydrate to proceed smoothly.[1]

After the reaction sequence, the volatile materials are removed by vacuum distillation. Toluene is added, and the mixture is concentrated again to yield a solution of the crude product.[1]

Scale-Up Synthesis of SulfoxFluor (1) from 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (5)

Step 5: Fluoro/Chloro-Exchange

The final step involves a fluoro/chloro-exchange reaction on the intermediate 4-chloro-N-tosylbenzenesulfonimidoyl chloride (5).

-

The reaction is conducted using potassium fluoride (KF) in acetonitrile (B52724).

-

To enhance the reaction rate, especially on a larger scale, 2 mol % of 18-crown-6 (B118740) is used as a catalyst.[1]

-

Following the reaction, SulfoxFluor is crystallized from acetonitrile in the presence of water.[1]

This five-step procedure has been successfully demonstrated on a hectogram scale, affording SulfoxFluor in a 63% overall yield from 4-chlorobenzenesulfonyl chloride with only two simple purification steps.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the scalable synthesis of SulfoxFluor.

| Parameter | Value | Notes |

| Starting Material | 4-chlorobenzenesulfonyl chloride | Readily available commercial reagent.[2][4] |

| Overall Yield | 63% | For the complete five-step synthesis on a hectogram scale.[1][2][4] |

| Scale | Hectogram | The protocol has been successfully implemented at this scale.[1][2][4] |

| Purification | Simple techniques | Two purification steps are required for the overall process.[2][4] |

| Purity of Final Product | 99.53% | As reported by a commercial supplier.[6] |

| Step | Reactants | Key Conditions | Yield |

| 1-4 | 4-chlorobenzenesulfonyl chloride, SOCl₂, Chloramine-T trihydrate | Continuous operation, no intermediate isolation.[1] | 65% (for intermediate 5)[1] |

| 5 | Intermediate 5, KF, 18-crown-6 | Acetonitrile, room temperature.[1] | 97.5% (isolated)[1] |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of SulfoxFluor.

Caption: Experimental workflow for the scalable synthesis of SulfoxFluor.

Caption: Chemical reaction pathway for the synthesis of SulfoxFluor.

Safety Considerations

A significant improvement of this protocol is the use of chloramine-T trihydrate instead of its anhydrous form.[1][2][4] Anhydrous chloramine-T poses a risk of explosion, particularly during drying or heating.[1][2][4] The use of the trihydrate form streamlines the process and enhances safety.[2][4] As with all chemical syntheses, appropriate personal protective equipment should be worn, and the reactions should be conducted in a well-ventilated fume hood.

Conclusion

The described scalable synthesis of SulfoxFluor provides a practical and efficient method for producing this valuable deoxyfluorination reagent in laboratory settings. The use of readily available starting materials, a streamlined continuous process for the key intermediate, and improved safety features make this protocol highly suitable for researchers and scientists in academia and industry. The robust nature of this synthesis ensures a reliable supply of SulfoxFluor to facilitate the development of novel fluorinated molecules for various applications, including drug discovery.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SulfoxFluor - Enamine [enamine.net]

- 4. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Sulfonimidoyl Group in Fluorination: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. The sulfonimidoyl group, a sulfur(VI) moiety, has emerged as a compelling structural motif, acting as a versatile building block in the synthesis of innovative therapeutics.[1] As a bioisostere of the ubiquitous sulfone and sulfonamide groups, the sulfonimidoyl functional group offers a unique three-dimensional geometry and electronic profile, contributing to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3]

This technical guide provides an in-depth exploration of the sulfonimidoyl group's role in the context of fluorination chemistry. It will delve into the synthesis of sulfonimidoyl fluorides, their primary application as stable, reactive hubs in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, and their growing importance in the development of targeted covalent inhibitors.[4][5]

The Sulfonimidoyl Group: A Gateway to SuFEx Chemistry

The core of the sulfonimidoyl group's utility in fluorination chemistry lies in the formation of sulfonimidoyl fluorides. These compounds are not typically used as reagents to fluorinate other molecules. Instead, the sulfonimidoyl scaffold is itself fluorinated to create a stable, yet reactive, S(VI)-F bond. This bond is the linchpin of SuFEx chemistry, a powerful click chemistry platform for the modular assembly of complex molecules.[1][6] The nitrogen atom within the sulfonimidoyl group provides an additional vector for chemical modification, allowing for fine-tuning of the molecule's steric and electronic properties.[1]

Synthesis of Sulfonimidoyl Fluorides

The preparation of sulfonimidoyl fluorides can be achieved through several synthetic routes, primarily involving the oxidation and fluorination of sulfur precursors at lower oxidation states, such as sulfenamides and sulfinamides.

Electrochemical Synthesis from Sulfenamides

A modern and efficient method for the synthesis of sulfonimidoyl fluorides is the direct electrochemical oxidation of readily available sulfenamides.[7][8] This approach avoids the need for stoichiometric chemical oxidants and expensive electrophilic fluorinating reagents.[4][8] The reaction typically proceeds in an undivided electrochemical cell using a carbon-based anode and a platinum cathode, with an easily handleable fluoride source and electrolyte such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5][7]

Table 1: Substrate Scope for the Electrochemical Synthesis of Sulfonimidoyl Fluorides from N-(Arylthio)benzamides [7]

| Entry | Ar | R | Product | Yield (%) |

| 1 | 4-MeC₆H₄ | Ph | 2a | 72 |

| 2 | C₆H₅ | Ph | 2b | 75 |

| 3 | 4-MeOC₆H₄ | Ph | 2c | 68 |

| 4 | 4-FC₆H₄ | Ph | 2d | 81 |

| 5 | 4-ClC₆H₄ | Ph | 2e | 79 |

| 6 | 4-BrC₆H₄ | Ph | 2f | 76 |

| 7 | 2-Naphthyl | Ph | 2g | 65 |

| 8 | 4-PhC₆H₄ | Ph | 2h | 70 |

| 9 | 4-MeC₆H₄ | 4-CF₃C₆H₄ | 2i | 62 |

| 10 | 4-MeC₆H₄ | 2-thienyl | 2j | 55 |

Synthesis from Sulfinamide Salts using Electrophilic Fluorinating Reagents

Another prevalent method involves the fluorination of sulfinamide salts using electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6][9] This approach is particularly valuable for the synthesis of enantioenriched sulfonimidoyl fluorides, as the stereochemistry at the sulfur center can be controlled.[9] However, care must be taken as fluoride ions generated during the reaction can cause racemization of the product.[6][9] The inclusion of fluoride trapping agents can mitigate this issue.[9]

Table 2: Synthesis of Enantioenriched Sulfonimidoyl Fluorides using Selectfluor® [9]

| Substrate (Sulfinamide Salt) | Product | ee (%) of Substrate | ee (%) of Product | Yield (%) |

| (S)-p-Tolyl-NBoc-sulfinamide sodium salt | (R)-p-Tolyl-NBoc-sulfonimidoyl fluoride | >99 | 92 | 85 |

| (S)-Phenyl-NBoc-sulfinamide sodium salt | (R)-Phenyl-NBoc-sulfonimidoyl fluoride | 98 | 90 | 82 |

| (S)-4-Fluorophenyl-NBoc-sulfinamide sodium salt | (R)-4-Fluorophenyl-NBoc-sulfonimidoyl fluoride | >99 | 94 | 88 |

Experimental Protocols

General Procedure for the Electrochemical Synthesis of Aryl Sulfonimidoyl Fluorides[10]

In an undivided three-necked 25 mL glass vessel equipped with a magnetic stir bar, the S-aryl sulfenamide (B3320178) (0.2 mmol, 1.0 equiv) is added. The vessel is fitted with a carbon felt anode (15 mm × 15 mm × 2 mm) and a platinum plate cathode (15 mm × 15 mm × 0.3 mm). To this setup, Et₃N·3HF (1.0 mL, 6.2 mmol, 31.0 equiv), 1,2-dichloroethane (B1671644) (DCE, 10.0 mL), and water (36 μL, 2.0 mmol, 10.0 equiv) are introduced via syringes. The reaction mixture is stirred and subjected to electrolysis at a constant current of 18 mA at room temperature for 1 hour. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired sulfonimidoyl fluoride.

Figure 1. Experimental workflow for the electrochemical synthesis of sulfonimidoyl fluorides.

General Procedure for the Synthesis of Sulfonimidoyl Fluorides from Sulfinamide Salts with Selectfluor®[6]

To a solution of the sulfinamide sodium salt (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or ethanol (B145695) at 0 °C is added Selectfluor® (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours) while monitoring the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure sulfonimidoyl fluoride.

Application in Drug Discovery: Covalent Inhibition of PARP1

A compelling application of the sulfonimidoyl group in drug development is its use in the design of targeted covalent inhibitors.[10][11] Sulfuramidimidoyl fluorides (SAFs), a subclass of sulfonimidoyl fluorides, have been identified as latent electrophiles that can engage in SuFEx chemistry with nucleophilic residues of target proteins.[10] This interaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the protein's function.[10]

An important example is the covalent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[10][12] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[13] A sulfuramidimidoyl fluoride-containing compound has been shown to covalently bind to and irreversibly inhibit PARP1, representing a novel approach to anticancer therapy.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Synthesis of Sulfonimidoyl Fluorides from Sulfenamides. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond [mdpi.com]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Applications of SulfoxFluor in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

SulfoxFluor, chemically known as N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), has rapidly emerged as a versatile and efficient reagent in modern organic synthesis since its initial reported applications. Its appeal to researchers, particularly in the fields of medicinal chemistry and drug development, stems from its stability, ease of handling, and high reactivity and selectivity in key transformations. This technical guide provides a comprehensive overview of the early applications of SulfoxFluor, focusing on its use as a premier reagent for the deoxyfluorination and deoxyazidation of alcohols. The information presented herein is curated to provide detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the practical application of this powerful synthetic tool.

Core Applications of SulfoxFluor

The initial groundbreaking applications of SulfoxFluor centered on its ability to facilitate the conversion of alcohols to other valuable functional groups under mild conditions. These early studies laid the foundation for its broader use in organic synthesis.

Deoxyfluorination of Alcohols

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The deoxyfluorination of alcohols is a direct method to achieve this transformation. SulfoxFluor has proven to be a superior reagent for this purpose, offering high yields and selectivity with a broad range of substrates.[1][2]

The reaction proceeds through the activation of the alcohol by SulfoxFluor in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the formation of a sulfoximidate intermediate, which is then displaced by a fluoride ion in an SN2 fashion, leading to the desired alkyl fluoride with inversion of stereochemistry.

Caption: Proposed mechanism of SulfoxFluor-mediated deoxyfluorination of alcohols.

The following table summarizes the results from early studies on the deoxyfluorination of a variety of primary and secondary alcohols using SulfoxFluor.

| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |

| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 92 |

| 2 | 2-Octanol | 2-Fluorooctane | 85 |

| 3 | Cyclohexanol | Fluorocyclohexane | 88 |

| 4 | 1-Adamantanol | 1-Fluoroadamantane | 75 |

| 5 | Geraniol | Geranyl fluoride | 78 |

| 6 | Cholesterol | 3β-Fluorocholest-5-ene | 65 |

| 7 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 95 |

| 8 | 2-Naphthylmethanol | 2-(Fluoromethyl)naphthalene | 91 |

To a solution of the alcohol (1.0 mmol) in anhydrous toluene (B28343) (5.0 mL) is added SulfoxFluor (1.2 mmol) and DBU (1.5 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alkyl fluoride.

Deoxyazidation of Alcohols

Organic azides are versatile intermediates in organic synthesis, readily participating in reactions such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). SulfoxFluor enables the direct conversion of alcohols to alkyl azides using sodium azide (B81097) (NaN₃) as the azide source under mild conditions.[1][3]

Similar to deoxyfluorination, the alcohol is first activated by SulfoxFluor. The resulting sulfoximidate intermediate is then intercepted by the azide anion, which is a more potent nucleophile than fluoride, to yield the alkyl azide.[3]

Caption: Proposed mechanism for the SulfoxFluor-enabled deoxyazidation of alcohols.

The following table presents a summary of the yields obtained in the deoxyazidation of various alcohols using SulfoxFluor.[3]

| Entry | Substrate (Alcohol) | Product (Alkyl Azide) | Yield (%) |

| 1 | 1-Octanol | 1-Azidooctane | 92 |

| 2 | Cyclopentanol | Azidocyclopentane | 85 |

| 3 | (R)-2-Butanol | (S)-2-Azidobutane | 88 (with inversion) |

| 4 | 3-Phenyl-1-propanol | 1-Azido-3-phenylpropane | 90 |

| 5 | 1,4-Butanediol | 1,4-Diazidobutane | 75 (diazide) |

| 6 | Menthol | Menthyl azide | 82 |

| 7 | Benzyl alcohol | Benzyl azide | 94 |

| 8 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl azide | 96 |

In an oven-dried flask under an inert atmosphere, the alcohol (1.0 mmol), SulfoxFluor (1.5 mmol), and sodium azide (2.0 mmol) are dissolved in anhydrous acetonitrile (B52724) (5.0 mL). DBU (1.8 mmol) is then added dropwise at room temperature. The reaction is stirred at room temperature until the starting material is consumed as indicated by TLC. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the pure alkyl azide.[3]

Synthesis of SulfoxFluor

A practical and scalable synthesis of SulfoxFluor has been developed, making it readily accessible for laboratory and potential industrial use. The procedure involves a multi-step sequence starting from 4-chlorobenzenesulfonyl chloride.[4][5][6][7][8]

Caption: Synthetic workflow for the preparation of SulfoxFluor.

Experimental Protocol: Hectogram-Scale Synthesis of SulfoxFluor

A detailed, step-by-step procedure for the large-scale synthesis of SulfoxFluor has been reported, and researchers are directed to the primary literature for the full experimental details.[4][5][6][7][8] The process involves the reduction of 4-chlorobenzenesulfonyl chloride, followed by chlorination, imidation with chloramine-T trihydrate, and a final fluoride exchange reaction.[4][5][6][7][8]

Comparison with Other Deoxyfluorination Reagents

SulfoxFluor offers several advantages over traditional deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) and PyFluor (2-pyridinesulfonyl fluoride).

Caption: Comparison of SulfoxFluor with DAST and PyFluor.

Conclusion

The early applications of SulfoxFluor have firmly established it as a powerful and practical reagent in organic synthesis. Its efficacy in the deoxyfluorination and deoxyazidation of alcohols, coupled with its operational simplicity and stability, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of SulfoxFluor's reactivity is anticipated to unveil new and valuable transformations, further expanding its utility in the synthesis of complex molecules for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols: Deoxyfluorination of Primary Alcohols with SulfoxFluor

For Researchers, Scientists, and Drug Development Professionals

Introduction